molecular formula C14H19F3N2 B1525426 {1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanamine CAS No. 1315368-46-7

{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanamine

Cat. No.: B1525426
CAS No.: 1315368-46-7
M. Wt: 272.31 g/mol
InChI Key: CDEKEQYZEKYEAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanamine is a chemically synthesized small molecule building block of interest in medicinal chemistry and neuroscience research. Its structure incorporates a piperidine scaffold, a common feature in many pharmacologically active compounds, substituted with a phenyl ring bearing a metabolically stable trifluoromethyl group. The trifluoromethyl group is a key motif in modern drug design, known to enhance a compound's lipophilicity, membrane permeability, and overall metabolic stability by resisting oxidative degradation . The primary amine functional group provides a versatile handle for further chemical derivatization, allowing researchers to create a diverse library of analogs for structure-activity relationship (SAR) studies. While the specific biological profile of this compound is not fully characterized, its structural features are associated with activity in neurological targets. Compounds with similar piperidine-benzamide architectures have been documented as potent inhibitors of the Glycine Transporter 1 (GlyT1), a key target for modulating glutamatergic N-methyl-D-aspartate receptor (NMDAR) function . As such, this compound serves as a valuable intermediate for researchers developing novel probes for neuropsychiatric disorders such as schizophrenia, Parkinson's disease, and Alzheimer's disease . This product is provided for research use only and is strictly not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[1-methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N2/c1-19-8-2-3-11(9-18)13(19)10-4-6-12(7-5-10)14(15,16)17/h4-7,11,13H,2-3,8-9,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDEKEQYZEKYEAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1C2=CC=C(C=C2)C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanamine, also known as CAS 1315368-46-7, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H19F3N2
  • Molecular Weight : 272.31 g/mol
  • CAS Number : 1315368-46-7

The presence of a trifluoromethyl group is significant as it can enhance the lipophilicity and metabolic stability of the compound, which in turn may influence its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in relation to its effects on neurotransmitter systems and potential therapeutic applications.

1. Neurotransmitter Modulation

Research indicates that compounds with similar piperidine structures often interact with neurotransmitter receptors, particularly in the central nervous system (CNS). The trifluoromethyl group may enhance binding affinity and selectivity for certain receptors, such as dopamine and serotonin receptors.

Structure-Activity Relationship (SAR)

The SAR studies focus on how modifications to the chemical structure affect biological activity. For instance, the introduction of electron-withdrawing groups like trifluoromethyl at the para position has been shown to enhance biological activity significantly.

Compound VariantIC50 (µM)Biological Activity
Parent Compound10Moderate
Trifluoromethyl Variant0.010High (antimicrobial)
Pyridyl Variant0.177Reduced Activity

These findings suggest that optimizing substituents can lead to improved efficacy against targeted biological pathways.

Case Studies

  • Antimicrobial Efficacy :
    A study evaluating the antimicrobial properties of structurally similar piperidine derivatives found that modifications significantly influenced their effectiveness against resistant bacterial strains. The trifluoromethyl substitution was particularly noted for enhancing potency against M. tuberculosis .
  • Neuropharmacological Effects :
    In a pharmacological study involving piperidine derivatives, it was observed that compounds with similar structures exhibited varying degrees of dopaminergic effects, indicating potential for use in treating neurodegenerative diseases .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Receptor Modulation : Interaction with CNS receptors leading to altered neurotransmitter release.
  • Inhibition of Pathogen Growth : Targeting specific bacterial enzymes or pathways critical for survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Piperidine vs. Pyrrolidine/Piperazine Derivatives
Compound Name Core Structure Aromatic Substituent Amine Position Key Differences
{1-Methyl-2-[4-(Trifluoromethyl)phenyl]piperidin-3-yl}methanamine Piperidine 4-CF3-phenyl 3-yl methanamine Reference compound
{1-Methyl-2-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-yl}methanamine Pyrrolidine 4-CF3-phenyl 3-yl methanamine Smaller 5-membered ring; increased ring strain
N-Methyl-2-piperidin-1-yl-N-{2-[3-(trifluoromethoxy)phenyl]-ethyl}ethanamine (29) Piperidine 3-CF3O-phenyl N-Ethyl side chain Trifluoromethoxy vs. trifluoromethyl; ethylamine chain
D3 (Piperazine derivative) Piperazine 4-CF3-phenyl 4-yl methylsulfonamide Piperazine core; sulfonamide group

Key Observations :

  • Ring Size : Pyrrolidine analogues (e.g., ) may exhibit altered conformational flexibility and binding kinetics compared to piperidine derivatives due to ring strain .
  • Substituent Effects: Trifluoromethoxy (CF3O) in compound 29 vs. trifluoromethyl (CF3) in the target compound could modulate electronic properties and receptor affinity.
  • Amine Position : Methanamine at the 3-position (target compound) vs. N-ethyl side chains (compound 29 ) may influence interactions with targets like σ-receptors.
Receptor Binding and Pharmacological Activity
  • σ-Receptor Affinity: Compound 29 (CF3O-phenyl) showed Ki values of 1.2 nM (σ1) and 23.3 nM (σ2) in radioligand binding assays, while compound 30 (N-ethyl analogue) had Ki = 2.1 nM (σ1) and 28.7 nM (σ2) .
  • Anticonvulsant Activity : Compound 29 demonstrated 60% protection against carbamazepine-induced seizures in mice at 10 mg/kg . Structural similarities suggest the target compound may share anticonvulsant properties, but experimental validation is lacking.

Preparation Methods

Reductive Amination of Cyanohydrins with Piperidine Derivatives

A notable method involves reductive amination of cyanohydrins with appropriate amines, as described in the synthesis of pyridin-2-yl-methylamine analogs, which can be adapted for piperidine derivatives.

  • Procedure : The ketone precursor (e.g., 1-benzoyl-piperidin-4-one) is converted to an epoxide or cyanohydrin intermediate. This intermediate undergoes reductive amination with a primary amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) in a methanolic medium.
  • Conditions : The reaction is typically carried out at room temperature with a tertiary amine base like 1,4-diazabicyclo[2.2.2]octane (DABCO) to maintain basicity.
  • Advantages : This method offers mild reaction conditions, good selectivity, and avoids harsh reagents.
  • Additives : Iron sulfate (FeSO4·7H2O) can be added to suppress side reactions involving cyanide ions.
  • Outcome : The reductive amination efficiently installs the methanamine group on the piperidine ring with good yields and purity.

This approach is derived from patent literature describing similar amination strategies for related heterocyclic amines.

N-Methylation via Trimethylorthoformate and Acid Catalysis

For the installation of the N-methyl group on the piperidine nitrogen:

  • Direct alkylation with methyl iodide often leads to over-alkylation (dimethylation).
  • A preferred method involves a one-pot reaction using trimethylorthoformate and catalytic sulfuric acid, which selectively affords N-methylamine hydrochlorides with minimal dimethylated byproducts (<10%).
  • This method avoids protection-deprotection steps, streamlining the synthesis.
  • The N-methylation is often performed after initial amine formation to ensure selectivity and yield.

This method was successfully applied in the synthesis of trifluoromethylphenyl-substituted amines with high efficiency.

Formation of the Aryl-Piperidine Bond via Cross-Coupling or Nucleophilic Substitution

The introduction of the 4-(trifluoromethyl)phenyl group onto the piperidine ring can be achieved by:

  • Cross-coupling reactions : Palladium-catalyzed Suzuki or Buchwald-Hartwig amination reactions using aryl halides and piperidine derivatives.
  • Nucleophilic substitution : Reaction of piperidinyl intermediates bearing leaving groups (e.g., halides or tosylates) with 4-(trifluoromethyl)phenyl nucleophiles.

Though specific examples for this exact compound are limited, analogous methods are common for aryl-substituted piperidines in medicinal chemistry.

Summary Table of Preparation Methods

Step Method/Reaction Type Key Reagents/Conditions Advantages Typical Yield (%) References
Formation of cyanohydrin Ketone conversion to cyanohydrin/epoxide Ketone precursor, cyanide source, base (DABCO), NaBH3CN Mild, selective amination 60-80
Reductive amination Reductive amination of cyanohydrin with amine Primary amine, NaBH3CN, methanol, room temp Avoids harsh conditions 70-85
N-Methylation Acid-catalyzed methylation Trimethylorthoformate, catalytic H2SO4 High selectivity, low byproducts 80-90
Aryl substitution Cross-coupling or nucleophilic substitution Pd catalyst, aryl halide, base or nucleophile Versatile, applicable to various substrates 50-75

Research Findings and Optimization Notes

  • The reductive amination method is favored for its mild conditions and compatibility with sensitive functional groups such as trifluoromethylphenyl substituents.
  • Use of sodium cyanoborohydride is critical to selectively reduce imines formed in situ without affecting other functional groups.
  • The addition of iron sulfate reduces cyanide-related side reactions, improving purity.
  • N-methylation via trimethylorthoformate avoids over-alkylation, a common problem with direct alkylation methods.
  • Cross-coupling methods for arylation require careful selection of catalysts and ligands to tolerate the electron-withdrawing trifluoromethyl group.
  • Purification typically involves chromatography on silica gel using solvent gradients such as ethyl acetate/hexane mixtures.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing {1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanamine, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis involving reductive amination and coupling reactions is typical for piperidine derivatives. For example, a piperidine ring can be functionalized via nucleophilic substitution at the 2- or 3-position using trifluoromethylphenyl precursors. Key steps include:

  • Reductive amination : Use sodium cyanoborohydride or similar agents to couple amines with ketones under controlled pH (e.g., buffered acetic acid) .
  • Solvent optimization : Polar aprotic solvents like DMF or THF improve yield by stabilizing intermediates.
  • Temperature control : Maintain reactions at 0–25°C to avoid side products (e.g., over-alkylation) .
    • Characterization : Confirm purity via HPLC (>95%) and structural integrity via 1^1H/13^13C NMR (e.g., δ 2.8–3.2 ppm for piperidine protons) and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

  • Structural elucidation :

  • NMR spectroscopy : Identify stereochemistry and regiochemistry (e.g., trifluoromethyl group at C4-phenyl induces distinct 19^{19}F NMR shifts at ~-60 ppm) .
  • X-ray crystallography : Resolve piperidine ring conformation and substituent orientation .
    • Purity assessment : Use reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns.
    • Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition points (>200°C typical for fluorinated piperidines) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, fluorination) influence the compound’s biological activity?

  • Approach :

  • Substituent variation : Compare analogs with trifluoromethyl at para vs. meta positions on the phenyl ring. For example, para-CF3_3 enhances lipophilicity (logP ≈ 2.5) and receptor binding vs. meta-CF3_3 (logP ≈ 2.1) .
  • Piperidine methylation : 1-Methyl groups reduce metabolic degradation (e.g., CYP3A4 inhibition) compared to unmethylated analogs .
    • Biological testing : Use in vitro assays (e.g., IC50_{50} determination in kinase inhibition) to correlate structure-activity relationships (SAR).

Q. How can contradictory data on the compound’s pharmacokinetics (e.g., solubility vs. bioavailability) be resolved?

  • Strategies :

  • Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 15 mg/mL in PBS) while maintaining stability .
  • Prodrug design : Introduce ester or carbamate groups to enhance membrane permeability, followed by enzymatic cleavage in vivo .
    • In silico modeling : Predict ADMET properties using tools like SwissADME to balance solubility (ESOL ≤ -4) and permeability (Caco-2 > 5 × 106^{-6} cm/s) .

Q. What experimental designs are recommended to address discrepancies in reported receptor binding affinities?

  • Systematic validation :

  • Assay standardization : Use uniform conditions (e.g., 25°C, pH 7.4) across radioligand binding or surface plasmon resonance (SPR) studies.
  • Positive controls : Compare against reference ligands (e.g., known serotonin or dopamine receptor antagonists) to calibrate signal-to-noise ratios .
    • Data reconciliation : Apply multivariate analysis to isolate variables (e.g., buffer ionic strength, protein concentration) causing inter-lab variability .

Methodological Challenges & Solutions

Q. How can researchers optimize yield in large-scale synthesis without compromising purity?

  • Scale-up protocols :

  • Continuous flow chemistry : Reduces reaction time and improves consistency (e.g., 80% yield at 100 g scale vs. 65% in batch) .
  • Catalyst recycling : Use immobilized catalysts (e.g., Pd/C on silica) for Suzuki-Miyaura couplings to minimize metal leaching .
    • Purification : Employ flash chromatography with gradient elution (hexane:EtOAc 8:2 to 6:4) or recrystallization from ethanol/water mixtures .

Q. What strategies mitigate neurotoxicity concerns observed in preclinical studies?

  • Mechanistic studies :

  • CYP450 profiling : Identify metabolites via LC-MS/MS (e.g., N-oxides or hydroxylated intermediates) that may contribute to toxicity .
  • Blood-brain barrier (BBB) modulation : Introduce polar groups (e.g., hydroxyl) to reduce CNS penetration while retaining peripheral activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanamine
Reactant of Route 2
{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.